Yana A Kholod,
Ganna Gryn'ova,
Leonid Gorb,
Frances C Hill,
Jerzy Leszczynski
PMID: 21215986
DOI:
10.1016/j.chemosphere.2010.12.065
Abstract
The solubility in pure and saline water at various temperatures was calculated for selected nitro compounds (nitrobenzene, 1,3,5-trinitrobenzene, 2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene, 2,4-dinitrotoluene, 2,6-dinitrotoluene, 2,3-dinitrotoluene, 3,4-dinitrotoluene, 2,4,6-trinitrotoluene) using the Conductor-like Screening model for Real Solvents (COSMO-RS). The results obtained were compared with experimental values. The COSMO-RS predictions have shown high accuracy in reproducing the trends of aqueous solubilities for both temperature and salinity. The proposed methodology was then applied to predict the aqueous solubilities of 19 nitro compounds in the temperature range of 5-50°C in saline solutions. The salting-out parameters of the Setschenow equation were also calculated. The predicted salting-out parameters were overestimated when compared to the measured values, but these parameters can still be used for qualitative estimation of the trends.
Neera Singh,
Anne E Berns,
Dieter Hennecke,
Jennifer Hoerner,
Werner Koerdel,
Andreas Schaeffer
PMID: 19748732
DOI:
10.1016/j.jhazmat.2009.08.090
Abstract
The sorption of organic contaminants in soil is mainly attributed to the soil organic matter (SOM) content. However, recent studies have highlighted the fact that it is not the total carbon content of the organic matter, but its chemical structure which have a profound effect on the sorption of organic contaminants. In the present study sorption of two nitroaromatic contaminants viz. trinitrotoluene (TNT) and 2,4-dinitrotoluene (2,4-DNT) was studied in different SOM fractions viz. a commercial humic acid, commercial lignin and humic acid and humin extracted from a compost. (13)C-DP/MAS NMR studies indicated that the structural composition of the organic carbon in different SOM fractions was different. The order of sorption of the nitroaromatics in the different sorbents was: humic acid-commercial>humic acid-compost>humin approximately lignin. Among the aliphatic and aromatic carbon fractions (representing bulk of SOM matrix), adsorption parameter K(f)(1/n) for nitroaromatics sorption correlated well with the aliphatic carbon (r=0.791 for TNT and 0.829 for 2,4-DNT) than the aromatic carbon (r=0.634 for TNT and r=0.616 for 2,4-DNT). However, among carbon containing functional groups, carbonyl carbon showed strong positive correlation with sorption of TNT (r=0.991) and 2,4-DNT (r=0.967) while O-alkyl carbon showed negative correlation (r=0.832 for TNT and r=0.828 for 2,4-DNT). The study indicates that aliphatic domains in the SOM significantly affect the non-specific sorption of both the nitroaromatic contaminants.
Shuang Li,
Danhua Zhang,
Jinglong Liu,
Chen Cheng,
Long Zhu,
Candong Li,
Yanli Lu,
Sze Shin Low,
Bin Su,
Qingjun Liu
PMID: 30245166
DOI:
10.1016/j.bios.2018.09.055
Abstract
Silica nanopores have electron channels and ion channels interpenetrating each other, which prompt the use of this structure for creating efficient electronic devices. In this study, silica nanopores membrane modified screen printed electrodes were applied in a smartphone-based electrochemiluminescence system for nitroaromatic explosives detection. Universal serial bus-on the go (USB-OTG) and camera on smartphone were used as the electrical stimulation and luminescence capture, respectively. ⎕Multimode methods including (red-green-blue) RGB, (hue-saturation-brightness) HSB, and Gray were proposed for luminescence analysis. Specific polypeptides were immobilized on the nanopores modified electrodes for nitroaromatic explosives sensing. With positive-charged tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)
) as electrochemiluminescence label, the increase in luminescence was associated with the selective ion channels and the well-conductive electron channels in the negative-charged nanopores. Besides, on account of the large specific surface area, nanopores modified screen printed electrodes showed stable and uniform luminescence. Results showed that the nanopores-enhanced electrochemiluminescence on smartphone covered a linear dynamic range from 10
mg/mL to 10
mg/mL for nitroaromatic explosives detection with the detection limit of 2.3 × 10
mg/mL. Therefore, high-efficient photo-electricity conversion capabilities of nanopores made it a kind of promising platform for sensitive and stable electrochemiluminescence. Furthermore, smartphone-based electrochemiluminescence with disposable screen printed electrodes could facilitate the mobile monitoring of biochemical analytes in the fields of environment, security, and health.
Igor A Buryakov
PMID: 14698239
DOI:
10.1016/j.jchromb.2003.10.064
Abstract
Description of a gas chromatograph designed for express analysis of explosives (2,4-dinitrotoluene, 2,4,6-trinitrotoluene, pentaerythritol tetranitrate), chemical warfare agents (mustard gas, lewisite, sarin) and drugs (heroin, cocaine hydrochloride, crack) is given. The devices comprises a multicapillary chromatographic column and an ion mobility increment spectrometer (MCC-IMIS). The main analytical characteristics of an IMIS (estimated detection limit (DL), linear dynamic range (LDR), speed of response) and a chromatographic column (separation power, degree of separation, a number of possible peaks at a chromatogram section, divided by analysis time) are determined. The maximum value of DL equal to 5 pg/ml was registered for cis-alpha-LW, and the lowest one of 0.001 pg/ml was for cocaine. The maximum value of LDR equal to 1000 was registered for sarin and the lowest one of 150 was for the ions of lewisite. Speed of response of one compound detection with the IMIS was 0.7 s.
S C Reader,
P M Foster
PMID: 2256117
DOI:
10.1016/0041-008x(90)90248-s
Abstract
The present study was undertaken to evaluate the in vitro effects of four isomers of a known testicular toxicant, dinitroluene (DNT). Rat Sertoli or Sertoli-germ cell cocultures were treated, after 3 days in culture, with DNT isomers (0.01 to 100 microM) or 1,3-dinitrobenzene (1,3-DNB) for 24 hr. Cellular morphology, germ cell detachment (GCD) and lactate pyruvate production were used as sensitive effect markers of in vitro toxicity. Morphologically the Sertoli cell monolayer remained intact 24 hr after exposure to DMSO, 1,3-DNB, or DNT isomers. Some apparent cytotoxicity was observed at 100 microM 3,4-DNT: the monolayer was disrupted with extensive vacuolation of the Sertoli cells. Cocultures treated with concentrations of 50 microM DNT isomers closely resembled cells treated with 100 microM 1,3-DNB. GCD increased in a dose-dependent manner (0.01 and 10 microM DNT isomers) increasing between 2- and 10-fold over control. Both lactate and pyruvate production increased with rising concentrations of DNT isomers. The most sensitive effect was seen with 3,4-DNT (10 to 25 microM). In the case of 2,6-DNT, despite increases in GCD and lactate production, only a minimal increase in pyruvate was demonstrated. Overall, the ratio of lactate to pyruvate production declined with increasing doses of DNT. These results indicate that the four isomers of DNT directly affected Sertoli cell morphology and function, effects comparable to those seen with the Sertoli cell toxicant 1,3-DNB. Further, the data support the hypothesis that DNT may be a Sertoli cell toxicant.
A Hilmi,
J H Luong
PMID: 10826686
DOI:
10.1002/(SICI)1522-2683(20000401)21:7<1395::AID-ELPS1395>3.0.CO;2-C
Abstract
Amperometric detection at a bare gold electrode has been in-line coupled with capillary electrochromatography (CEC) for analysis of nitroaromatic and nitroamine explosives in contaminated soils and ground water. The CEC column packed with 3 microm C18 particles performed best using a mobile phase containing 70-80% methanol, 30 or 20% water, 5 mM sodium dodecyl sulfate (SDS) and 10mM 2-(N-morpholino)ethanesulfonic acid (MES). In contrast, the separation column packed with 1.5 km C18 particles exhibited the best separation when only 30% methanol was added to a mobile phase containing 70% water, 7 mM SDS, and 10 mM MES. The detection, based on electrochemical reduction of the explosives (-0.7 or -1 V vs. Ag/AgCl, depending upon the level of methanol in the mobile phase), was compatible with such mobile phases. The detection limits for 13 explosives ranged from 100 to 200 ppb, i.e., about twofold better than those obtained with electrokinetic chromatography (EKC)/amperometric detection. From an operational viewpoint, exhaustive column conditioning was a prerequisite and care should be taken to prevent bubble formation and current breakdown during the course of separation. The CEC column equipped with amperometric detection successfully measured explosives in ground water and extracts prepared from contaminated soils and the results obtained agreed well with those of the U.S. Environmental protection Agency (EPA) method.